2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate
Overview
Description
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Synthesis Analysis
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Chemical Reagent in Synthesis
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate and its derivatives have been studied for their use as chemical reagents in various synthetic processes. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is described as a tert-butoxycarbonylation reagent for substrates containing acidic protons such as phenols, and aromatic and aliphatic amine hydrochlorides, without the need for a base. This reaction is highlighted for its high yield and chemoselectivity under mild conditions (Saito et al., 2006). Similarly, another study elaborates on BBDI's efficiency in tert-butoxycarbonylation of both aromatic and aliphatic amines and phenols, emphasizing its high yield and chemoselectivity in the absence of a base (Ouchi et al., 2002).
Synthesis of Heterocycles
Further research has demonstrated the role of carbophilic Lewis acids in the synthesis of 1,2-dihydroisoquinolines through tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines. This method allows for the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, contributing to a concise and efficient synthesis pathway. Additionally, this method has been applied to the synthesis of 1H-isochromene derivatives, showcasing its versatility (Obika et al., 2007).
Antimicrobial Applications
In the realm of medical research, derivatives of 2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate have been explored for their antimicrobial properties. For instance, 5,7-Di(tert-butyl)-2-(8-methanesulfonyloxyquinolin-2-yl)-1,3-tropolone has been synthesized and analyzed for its structure, revealing potential for antimicrobial applications. X-ray diffraction studies confirmed its structure, and the compound exhibited strong intramolecular hydrogen bonding, which could be relevant for its bioactivity (Mikhailov et al., 2016).
Safety And Hazards
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Future Directions
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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGWNRQDCAQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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